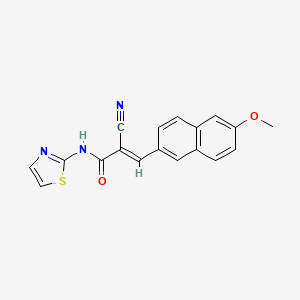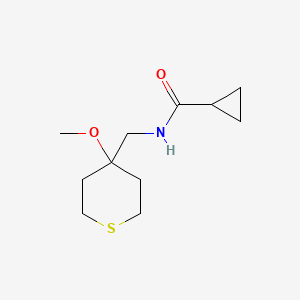![molecular formula C8H9N3O B2501581 1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン CAS No. 894852-27-8](/img/structure/B2501581.png)
1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン
概要
説明
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one is an organic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This heterocyclic compound has a unique structure that makes it an interesting target for synthesis and investigation.
科学的研究の応用
医薬品化学
ベンゾジアゼピン類は、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」と類似の構造を共有しており、医薬品として重要なアナログクラスの中核と考えられています . これらの合成は、医薬品化学の分野で高い価値を持っています .
抗菌作用
関連化合物である1,4-ベンゾジアゼピン類は、抗菌剤として使用されます . このことから、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」にも抗菌作用の可能性が示唆されます。
3. アルコール離脱症候群 (AWS) の治療 1,4-ベンゾジアゼピン類は、アルコール離脱症候群 (AWS) の治療に使用されます . これにより、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」が同様の用途に使用できる可能性が示唆されます。
エンドセリン拮抗薬
1,4-ベンゾジアゼピン類は、エンドセリン拮抗薬として使用されます . このことから、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」が同様の用途を持つ可能性が示唆されます。
睡眠薬と抗不安薬
1,4-ベンゾジアゼピン類は、睡眠薬と抗不安薬として使用されます . このことから、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」にもこれらの分野における潜在的な用途が示唆されます。
抗けいれん薬と筋弛緩薬
1,4-ベンゾジアゼピン類は、抗けいれん薬と筋弛緩薬として使用されます . これにより、「1H,2H,3H,4H,5H-ピリド[2,3-e][1,4]ジアゼピン-3-オン」が同様の用途に使用できる可能性が示唆されます。
作用機序
Safety and Hazards
特性
IUPAC Name |
1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFRJPQCMSYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCC(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
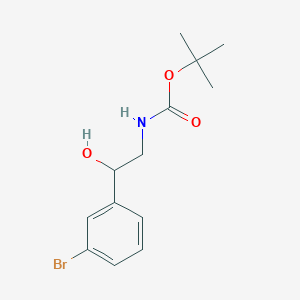

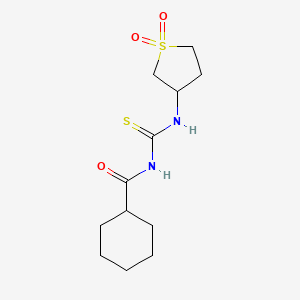
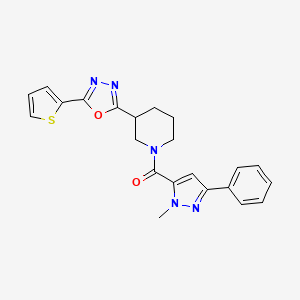
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

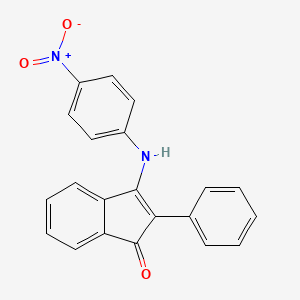
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)
